molecular formula C12H17NO4 B3133501 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid CAS No. 39160-88-8

3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B3133501
CAS No.: 39160-88-8
M. Wt: 239.27 g/mol
InChI Key: ZPXALGWKMQJHDK-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid is an organic compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . This compound is characterized by the presence of a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups, as well as a propanoic acid moiety. It is primarily used in proteomics research .

Preparation Methods

The synthesis of 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an α,β-unsaturated carbonyl compound and an amine.

    Substitution Reactions: The ethoxycarbonyl and dimethyl groups are introduced through substitution reactions using appropriate reagents.

    Formation of the Propanoic Acid Moiety: The propanoic acid group is introduced through a carboxylation reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxycarbonyl and dimethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-4-17-12(16)11-7(2)9(13-8(11)3)5-6-10(14)15/h13H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXALGWKMQJHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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